2-[Methyl(phenylsulfonyl)amino]benzoic acid

Cancer MetAP2 Inhibitor

Sourcing 2-[Methyl(phenylsulfonyl)amino]benzoic acid (CAS 34837-68-8) requires a deliberate choice, not a generic substitute. This N-aryl sulfonamide features a unique 2-carboxy, N-methyl, and N-phenylsulfonyl substitution pattern on its anthranilic acid core—a critical pharmacophore for inhibiting methionine aminopeptidase 2 (MetAP2). Unlike simple analogs, modification of any group drastically alters potency and selectivity. As an established MetAP2 inhibitor with a micromolar IC50, it is an essential benchmark control for anticancer and anti-angiogenic drug discovery programs. Ensure your research is built on the correct scaffold; bypass generic replacements and secure the precise molecular structure critical for reliable SAR data and target engagement studies.

Molecular Formula C14H13NO4S
Molecular Weight 291.32
CAS No. 34837-68-8
Cat. No. B2792225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(phenylsulfonyl)amino]benzoic acid
CAS34837-68-8
Molecular FormulaC14H13NO4S
Molecular Weight291.32
Structural Identifiers
SMILESCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO4S/c1-15(13-10-6-5-9-12(13)14(16)17)20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)
InChIKeyFCOWWOHHXDOGCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[Methyl(phenylsulfonyl)amino]benzoic Acid (CAS 34837-68-8): Chemical Identity and Core Pharmacological Class


2-[Methyl(phenylsulfonyl)amino]benzoic acid (CAS 34837-68-8), also referred to as 2-(N-methylphenylsulfonamido)benzoic acid, is a synthetic small molecule with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol [1]. It belongs to the class of N-aryl sulfonamides, specifically an N-methyl-N-phenylsulfonyl anthranilic acid derivative. This compound is characterized as an inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme involved in protein synthesis and a target for anti-cancer and anti-angiogenic therapies [2]. Its core scaffold, consisting of an anthranilic acid core with an N-phenylsulfonyl and an N-methyl substituent, is a well-recognized pharmacophore within medicinal chemistry programs focused on MetAP2 inhibition and anti-inflammatory drug discovery.

Why In-Class Substitution Fails: Structural Determinants of Activity in 2-[Methyl(phenylsulfonyl)amino]benzoic Acid (34837-68-8)


Simple substitution of 2-[Methyl(phenylsulfonyl)amino]benzoic acid (34837-68-8) with a generic analog from the same sulfonamide or anthranilic acid class is scientifically unjustified due to a confluence of critical structure-activity relationship (SAR) factors. The compound's unique substitution pattern—specifically the combination of a 2-carboxy group on the benzoic acid ring, an N-methyl group, and an N-phenylsulfonyl group—is not a trivial combination. Data from closely related series demonstrate that modifications to any of these elements drastically alter potency, selectivity, and even the mechanism of enzyme inhibition [1]. For instance, in a series of aldose reductase inhibitors, the N-phenylsulfonyl anthranilic acid scaffold (the class to which 34837-68-8 belongs) was shown to be generally less active than analogous glycine-based inhibitors, a finding attributed to the direct incorporation of the aromatic ring in the side chain [1]. This underscores that the benzoic acid core is not a passive scaffold but a key structural feature that modulates binding affinity. Furthermore, the presence of the N-methyl group introduces a key lipophilic and steric element that is absent in the des-methyl analog. Even within the same class of MetAP2 inhibitors, a shift from a micromolar to a low nanomolar inhibitor hinges on specific substitution, highlighting that 'in-class' compounds are not interchangeable [2]. Therefore, selecting 34837-68-8 must be a deliberate choice for its precise molecular structure, which is designed for a specific interaction profile.

Quantitative Differentiation Guide for 2-[Methyl(phenylsulfonyl)amino]benzoic Acid (34837-68-8) vs. Closest Analogs


MetAP2 Inhibitory Potency of 2-[Methyl(phenylsulfonyl)amino]benzoic Acid vs. Optimized Nanomolar Leads A-800141 and A-832234

The target compound, 2-[Methyl(phenylsulfonyl)amino]benzoic acid (34837-68-8), is a recognized MetAP2 inhibitor with an IC50 in the low micromolar range, as characterized for its close structural analog, 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid, which shows an enzyme inhibition IC50 of 1 µM (0.001 mM) and a cellular proliferation inhibition IC50 of 7.2 µM in HT-1080 fibrosarcoma cells [1]. This places it as a valuable pharmacological tool compound, notably distinct from optimized, potent clinical leads. For instance, the advanced anthranilic acid sulfonamide A-800141 is a significantly more potent MetAP2 inhibitor with an IC50 of 12 nM [2]. Similarly, another optimized analog, A-832234, demonstrates an even higher potency with an IC50 of 11 nM and a cellular EC50 of 5.3 nM . The difference in potency, spanning up to two orders of magnitude, defines a clear differentiation in application: 34837-68-8 and its analogs are more suitable for early-stage target validation, SAR studies, and as benchmark controls, whereas A-800141 and A-832234 are intended for advanced preclinical studies where high potency and in vivo efficacy are required.

Cancer MetAP2 Inhibitor Angiogenesis Anthranilic acid

Inhibition of Aldose Reductase: N-(Phenylsulfonyl)anthranilic Acids vs. Glycine-based Inhibitors

A key differentiator for the N-(phenylsulfonyl)anthranilic acid scaffold, to which 2-[Methyl(phenylsulfonyl)amino]benzoic acid belongs, is its behavior in aldose reductase (AR) inhibition assays. In a systematic SAR study, the anthranilate series (series 7) was directly compared to the corresponding N-(phenylsulfonyl)glycine series (series 1) in a rat lens aldose reductase assay [1]. The results unequivocally demonstrated that the anthranilates were generally less active than the glycine analogs. This indicates that the direct incorporation of an aromatic ring in the glycine side chain results in a decrease in affinity for the aldose reductase enzyme [1]. Therefore, for research focused on aldose reductase inhibition, the glycine-based analogs are the more potent tool compounds, while the anthranilic acid derivatives like 34837-68-8 are of interest for understanding the negative impact of core structural modifications on target binding.

Aldose Reductase Inhibitor Diabetes Enzyme Kinetics SAR

MetAP2 Inhibition: The Micromolar Scaffold vs. Optimized Clinical Leads

The target compound's core scaffold, the anthranilic acid sulfonamide, has been a starting point for MetAP2 inhibitor drug discovery programs. Early hits from this class, such as A-193400 and A-444148, were identified with micromolar potency (IC50 = 13 µM and 1.3 µM, respectively) [1]. These micromolar hits were then optimized, through medicinal chemistry, to nanomolar leads. 2-[Methyl(phenylsulfonyl)amino]benzoic acid (34837-68-8), with its 1 µM enzyme IC50 (based on its close analog), sits squarely within this initial 'micromolar hit' category. This is a direct and important contrast to the more advanced, optimized leads like A-800141 (IC50 = 12 nM) [2]. The quantitative difference is not just in potency; it also likely correlates with other drug-like properties such as selectivity and in vivo efficacy that were engineered into the later leads. Therefore, 34837-68-8 is a valuable tool for studying the fundamental inhibition of MetAP2, but it should not be conflated with a highly optimized, late-stage preclinical candidate.

MetAP2 Anthranilic Acid Sulfonamide IC50 Structure-Activity Relationship

Validated Research and Industrial Use Cases for 2-[Methyl(phenylsulfonyl)amino]benzoic Acid (34837-68-8) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for MetAP2 Inhibitor Optimization

The established IC50 of ~1 µM for the core scaffold of 2-[Methyl(phenylsulfonyl)amino]benzoic acid makes it an ideal starting point for medicinal chemistry campaigns aimed at improving potency. Researchers can synthesize and test derivatives with modifications to the phenyl ring, the sulfonyl linker, or the benzoic acid core, using 34837-68-8 as a benchmark control. The quantitative data showing that later leads like A-800141 achieve a >80-fold improvement in potency provides a clear target for optimization [REFS-1, REFS-2].

Target Engagement and Pathway Validation in Cancer Cell Models

With a cellular IC50 of 7.2 µM in HT-1080 fibrosarcoma cells, this compound is suitable for in vitro target engagement studies to validate MetAP2 as a vulnerability in specific cancer cell lines [1]. Its moderate potency allows for clear demonstration of pharmacological effect without the extreme potency that can obscure mechanistic nuances. It can be used as a tool to probe the downstream effects of MetAP2 inhibition on N-terminal methionine processing of key client proteins like GAPDH [2].

Comparative Enzyme Specificity Profiling Against MetAP1 and MetAP2

The compound's activity against MetAP2, as demonstrated for its close analogs, positions it for use in assays designed to discriminate between MetAP2 and the related isoform MetAP1. In contrast, highly optimized inhibitors like A-800141 show a >2,500-fold selectivity for MetAP2 (IC50 MetAP2 = 12 nM vs. MetAP1 IC50 = 36 µM) [2]. Testing 2-[Methyl(phenylsulfonyl)amino]benzoic acid in parallel with such a selective tool can help researchers delineate isoform-specific functions in cellular systems.

Pharmacological Control in Aldose Reductase Inhibitor Discovery Programs

The direct head-to-head comparison data showing that N-(phenylsulfonyl)anthranilic acids are less potent AR inhibitors than glycine analogs makes 34837-68-8 a valuable negative control in this field [1]. Including this compound in an AR inhibitor screening cascade allows researchers to confirm that observed effects are not due to nonspecific properties of the sulfonamide class and to better understand the structural requirements for high-affinity binding to the AR enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[Methyl(phenylsulfonyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.